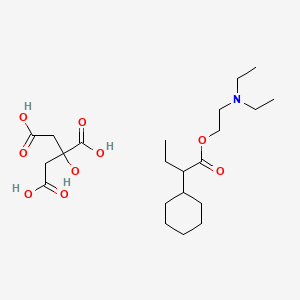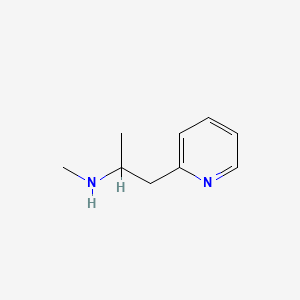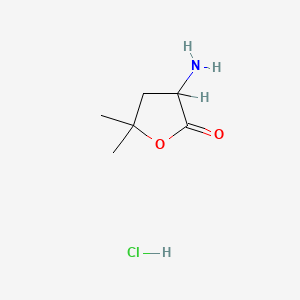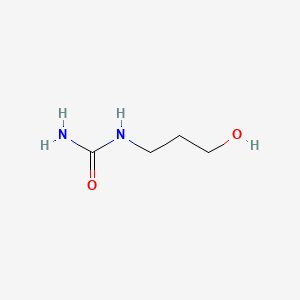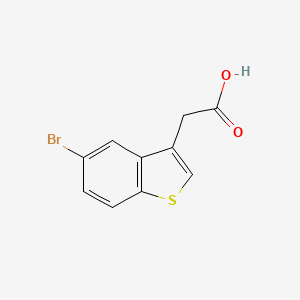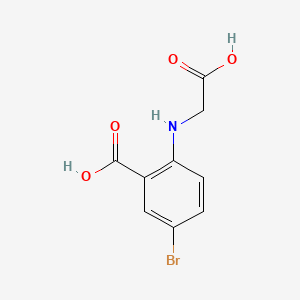
5-Bromo-N-(carboxymethyl)anthranilic acid
Übersicht
Beschreibung
Anthranilic acid derivatives, including "5-Bromo-N-(carboxymethyl)anthranilic acid," have been extensively studied for their diverse chemical and biological properties. These compounds are foundational in synthesizing a wide range of pharmaceuticals, dyes, and polymers.
Synthesis Analysis
The synthesis of anthranilic acid derivatives often involves palladium-catalyzed ortho-C-H amidation of benzoic acids, a method highlighted by Ng, Ng, and Yu (2012) for its efficiency in forming anthranilic acids by direct intermolecular amidation (Ng, Ng, & Yu, 2012). This method can likely be adapted to synthesize "5-Bromo-N-(carboxymethyl)anthranilic acid" by choosing appropriate starting materials and conditions.
Molecular Structure AnalysisThe molecular structure of anthranilic acid derivatives is characterized using various spectroscopic techniques. For instance, Skorik et al. (2004) synthesized and analyzed the copper(II) complexes of N-(2-carbamoylethyl)anthranilic acid, providing insights into the coordination chemistry and structural aspects of these complexes (Skorik et al., 2004). Similar approaches can be employed to study the structure of "5-Bromo-N-(carboxymethyl)anthranilic acid."
Chemical Reactions and Properties
Anthranilic acid derivatives participate in a variety of chemical reactions, offering functionalities that are useful in organic synthesis and pharmaceutical design. The versatility of these compounds is illustrated by the synthesis of complex molecules from simple anthranilic acids, as discussed by Giri, Lam, and Yu (2010) (Giri, Lam, & Yu, 2010).
Physical Properties Analysis
The physical properties of anthranilic acid derivatives, such as solubility, melting points, and crystalline structure, are critical for their application in various fields. The work by Mei, August, and Wolf (2006) on the regioselective copper-catalyzed amination of chlorobenzoic acids provides valuable data on the physical properties of N-aryl anthranilic acid derivatives, which can be extrapolated to "5-Bromo-N-(carboxymethyl)anthranilic acid" (Mei, August, & Wolf, 2006).
Chemical Properties Analysis
The chemical properties of anthranilic acid derivatives, such as acidity/basicity, reactivity, and stability, play a significant role in their functionality. Studies on the acid-base properties and reactivity of derivatives, like those conducted by Isaev et al. (2013), offer insights into the influence of substituents on the chemical behavior of these compounds (Isaev et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
5-Bromo-N-(carboxymethyl)anthranilic acid and its derivatives have been synthesized and studied for various applications. Khalifa et al. (1982) described the synthesis of derivatives like 6-bromo-1-ethyl-2,4-dioxo-tetrahydroquinazoline, using a procedure involving the novel synthesis of 2,5-dibromobenzoic acid from anthranilic acid (Khalifa et al., 1982). Additionally, Avotin'sh et al. (1999) discussed the reaction of anthranilic acid with pinanoic and pinonoic acid chlorides to produce N-acyl derivatives, leading to various quinazolinones (Avotin'sh et al., 1999).
Antimicrobial and Hemostatic Activities
The sodium salts of N-acyl-5-bromo(3,5-dibromo)anthranilic acids, derived from acylation of anthranilic acids, exhibited hemostatic and antimicrobial activities against Staphylococcus aureus and Escherichia coli (Andryukov et al., 2011).
Anti-Inflammatory and Hypoglycemic Activities
Sharma et al. (2002) synthesized new derivatives of 5-bromo-N-(carboxymethyl)anthranilic acid and screened them for anti-inflammatory activity, with some showing significant inflammation inhibitory activity (Sharma et al., 2002). In the realm of diabetes research, Kurbatov et al. (2014) created NH-aroyl-5-bromo(iodine)anthranilic acid amides and tested them for hypoglycemic activity, finding a significant sugar-reducing effect in some compounds (Kurbatov et al., 2014).
Insecticidal Applications
Qi et al. (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings, demonstrating good insecticidal activities against the diamondback moth, Plutella xylostella (Qi et al., 2014).
Antiviral Activities
In the field of virology, Selvam et al. (2010) evaluated 2,3-disubstitutedquinazolin-4(3H)-ones, derived from anthranilic acid, for antiviral activity against HIV, HSV, and vaccinia viruses, with some compounds showing notable antiviral activity (Selvam et al., 2010).
Physicochemical Studies
Refat et al. (2014) conducted a study on Mn(II), Co(II), and Cu(II) complexes with novel heterocyclic ligands derived from anthranilic acid, exploring their physicochemical properties and potential antibacterial and antifungal activities (Refat et al., 2014).
Eigenschaften
IUPAC Name |
5-bromo-2-(carboxymethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c10-5-1-2-7(11-4-8(12)13)6(3-5)9(14)15/h1-3,11H,4H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTZRRAYYJFRDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186007 | |
| Record name | N-(4-Bromo-2-carboxyphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-(carboxymethyl)anthranilic acid | |
CAS RN |
32253-75-1 | |
| Record name | 5-Bromo-N-(carboxymethyl)anthranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32253-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromo-2-carboxyphenyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032253751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32253-75-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Bromo-2-carboxyphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-bromo-2-carboxyphenyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

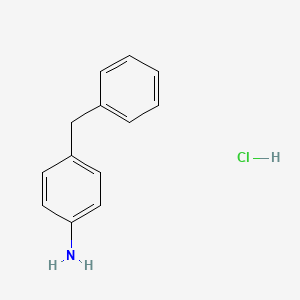
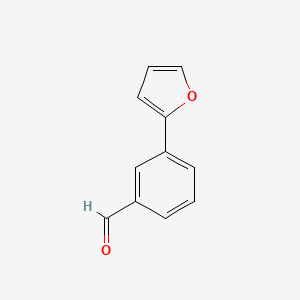
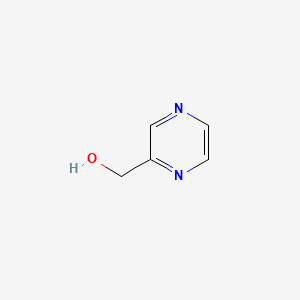
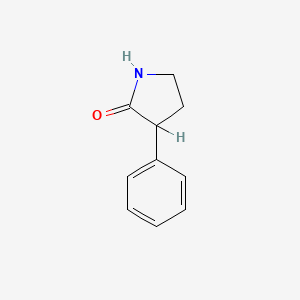
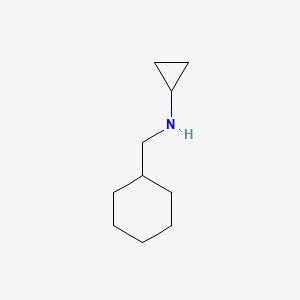
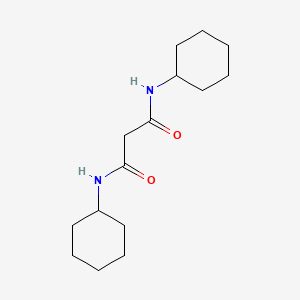
![6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266330.png)
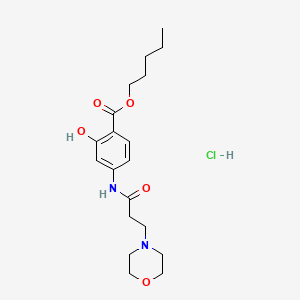
![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B1266334.png)
